An In-Depth Technical Guide to the Core Chemical and Physical Properties of Octylpyrazine
An In-Depth Technical Guide to the Core Chemical and Physical Properties of Octylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of octylpyrazine. The information is curated to support research, development, and application of this pyrazine derivative. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for a plausible synthetic route is provided.
Chemical and Physical Properties
Octylpyrazine, with the IUPAC name 2-octylpyrazine, is a heterocyclic aromatic organic compound. Its core structure consists of a pyrazine ring substituted with an eight-carbon alkyl chain. This substitution significantly influences its physical properties, particularly its volatility and solubility.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of 2-octylpyrazine. Data is compiled from various sources, and where experimental values are unavailable, computed data is provided with a clear indication of its source.
Table 1: General and Computed Properties of 2-Octylpyrazine
| Property | Value | Source |
| IUPAC Name | 2-octylpyrazine | Lexichem TK 2.7.0 (PubChem release 2024.11.20)[1] |
| Molecular Formula | C₁₂H₂₀N₂ | Computed by PubChem 2.2 (PubChem release 2024.11.20)[1] |
| Molecular Weight | 192.30 g/mol | Computed by PubChem 2.2 (PubChem release 2024.11.20)[1] |
| CAS Number | 110823-72-8 | EPA DSSTox[1] |
| XLogP3 | 3.8 | Computed by XLogP3 3.0 (PubChem release 2024.11.20)[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
| Exact Mass | 192.162648646 Da | Computed by PubChem 2.2 (PubChem release 2024.11.20) |
| Monoisotopic Mass | 192.162648646 Da | Computed by PubChem 2.2 (PubChem release 2024.11.20) |
| Topological Polar Surface Area | 25.8 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
| Heavy Atom Count | 14 | Computed by PubChem |
| Complexity | 125 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Table 2: Experimental Chromatographic Properties of 2-Octylpyrazine
| Property | Value | Conditions | Source |
| Kovats Retention Index (Standard non-polar column) | 1495 | Capillary, OV-101 | NIST Mass Spectrometry Data Center[1] |
| Kovats Retention Index (Standard polar column) | 1845 | Capillary, Carbowax 20M | NIST Mass Spectrometry Data Center[1] |
Experimental Protocols
This section details a plausible experimental protocol for the synthesis and analysis of 2-octylpyrazine, based on established methods for the alkylation of pyrazine derivatives.
Synthesis of 2-Octylpyrazine via Grignard Reaction
The synthesis of 2-octylpyrazine can be achieved through the reaction of a pyrazine derivative with an octyl Grignard reagent. A common approach involves the activation of the pyrazine ring, for example, by N-acylation, followed by the regioselective addition of the Grignard reagent.[2]
Objective: To synthesize 2-octylpyrazine from 2-chloropyrazine and octylmagnesium bromide.
Materials:
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2-Chloropyrazine
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Magnesium turnings
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1-Bromooctane
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (crystal)
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Anhydrous N,N-dimethylformamide (DMF)
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Iron(III) acetylacetonate (Fe(acac)₃)
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Preparation of Octylmagnesium Bromide (Grignard Reagent):
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A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere.
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Magnesium turnings (1.1 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface.
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A solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.
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A small amount of the 1-bromooctane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
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The remaining 1-bromooctane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Cross-Coupling Reaction:
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In a separate flame-dried flask under an inert atmosphere, a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is prepared.
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The solution is cooled to 0 °C in an ice bath.
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Iron(III) acetylacetonate (0.05 equivalents) is added as a catalyst.
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The freshly prepared octylmagnesium bromide solution is then added dropwise to the 2-chloropyrazine solution at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
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Work-up and Purification:
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The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-octylpyrazine.
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Analysis of 2-Octylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds like alkylpyrazines.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
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Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
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Injector Temperature: 250 °C
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Oven Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Final hold: 5 minutes at 280 °C.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injection Mode: Splitless or split (e.g., 20:1 split ratio).
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Injection Volume: 1 µL.
MS Conditions:
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Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Scan Mode: Full scan.
Sample Preparation:
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Prepare a dilute solution of the synthesized 2-octylpyrazine in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
Data Analysis:
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The retention time of the peak corresponding to 2-octylpyrazine can be compared to known standards or Kovats retention indices.
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The mass spectrum of the peak should be compared to a reference spectrum from a database (e.g., NIST). The expected mass spectrum would show a molecular ion peak at m/z 192 and characteristic fragmentation patterns for an alkylpyrazine.
Mandatory Visualizations
Proposed Synthesis Workflow for 2-Octylpyrazine
The following diagram illustrates the logical workflow for the proposed synthesis of 2-octylpyrazine.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in the public domain regarding the biological activity and signaling pathways of 2-octylpyrazine. While many pyrazine derivatives are known to be biologically active, with applications in the flavor and fragrance industries and some exhibiting pharmacological properties, the specific effects of the octyl substituent on the pyrazine core in a biological context have not been extensively studied or reported.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of numerous pyrazine derivatives used as flavoring agents.[3] However, 2-octylpyrazine is not explicitly listed in the readily available evaluation summaries. The general toxicological profile of pyrazines is considered to be of low concern at the levels used in food. It is anticipated that 2-octylpyrazine would be metabolized through oxidation of the alkyl side-chain and/or hydroxylation of the pyrazine ring, followed by conjugation and excretion.[3]
Further research is required to elucidate any specific biological activities, mechanisms of action, or potential toxicological effects of 2-octylpyrazine. Standard toxicological studies, including in vitro and in vivo assays, would be necessary to establish a comprehensive safety profile and to identify any potential pharmacological applications.
